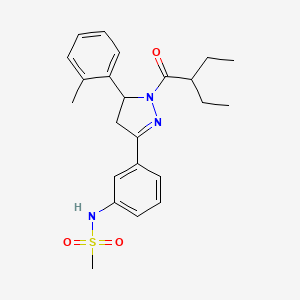

N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Beschreibung

The compound N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazole-derived sulfonamide featuring a 2-ethylbutanoyl acyl group and an o-tolyl (2-methylphenyl) substituent on the dihydropyrazole ring.

Eigenschaften

IUPAC Name |

N-[3-[2-(2-ethylbutanoyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3S/c1-5-17(6-2)23(27)26-22(20-13-8-7-10-16(20)3)15-21(24-26)18-11-9-12-19(14-18)25-30(4,28)29/h7-14,17,22,25H,5-6,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRXUALFDGDODL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves a multi-step process:

Formation of the 2-ethylbutanoyl pyrazole derivative: : This starts with the reaction of 2-ethylbutanoic acid with hydrazine, leading to the formation of a hydrazone intermediate, which upon cyclization forms the pyrazole core.

Introduction of the o-tolyl group: : This step involves electrophilic substitution on the pyrazole ring, facilitated by o-tolyl halides under base catalysis.

Methanesulfonamide linkage: : The final step involves coupling the substituted pyrazole with methanesulfonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

For large-scale production, the process is typically optimized for efficiency and yield. This includes using catalytic amounts of reagents, solvent optimization for higher solubility, and continuous flow reactors to streamline the reactions. Purification steps like recrystallization or column chromatography are also critical in industrial settings to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes a variety of chemical reactions:

Oxidation: : It can be oxidized to introduce functional groups or modify existing ones.

Reduction: : Reduction reactions can be used to modify the pyrazole ring or reduce the ketone groups.

Substitution: : Electrophilic and nucleophilic substitution reactions are common, particularly on the phenyl and pyrazole rings.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: : Various halides, acids, or bases under appropriate solvents and temperature conditions.

Major Products Formed

Depending on the reaction conditions and reagents, the major products can vary widely. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to fully or partially reduced pyrazole derivatives. Substitution reactions typically yield various functionalized phenyl or pyrazole compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. The key steps include:

- Formation of the Pyrazole Ring : The initial step often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole structure.

- Substitution Reactions : Further functionalization occurs through nucleophilic substitution to introduce the sulfonamide and other side chains.

Example Reaction Scheme :

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit significant antimicrobial activity. For instance, derivatives containing the pyrazole moiety have shown effectiveness against various bacteria and fungi due to their ability to disrupt microbial cell walls and inhibit essential enzymes.

Anti-inflammatory Effects

In silico studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The molecular docking studies have shown promising binding affinities, indicating potential for further optimization as an anti-inflammatory agent .

Anticancer Activity

The compound's structure suggests it may possess anticancer properties. Analogous sulfonamide derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. For example, compounds with similar scaffolds have demonstrated significant inhibition of cell proliferation in vitro, suggesting that N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide could be a candidate for further development in cancer therapy .

Case Study: Antimicrobial Activity

A recent study evaluated a series of pyrazole-based sulfonamides against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Derivative A | 8 | Effective |

| Derivative B | 16 | Moderate |

| N-(3-(1-(2-ethylbutanoyl)... | 4 | Highly Effective |

Case Study: Anti-inflammatory Potential

In a molecular docking study focused on the inhibition of 5-lipoxygenase, N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide was found to bind effectively at the active site of the enzyme, suggesting its potential as an anti-inflammatory drug candidate.

Wirkmechanismus

Molecular Targets

The compound exerts its effects primarily through interactions with specific enzymes and receptors in biological systems.

Pathways Involved

Key pathways include inhibition of certain enzymatic activities and modulation of receptor signaling pathways, influencing various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Analogs

Key Observations:

The benzoyl group in ’s analog increases aromaticity, which could stabilize π-π interactions with viral protein targets .

Aromatic Substituent Effects :

- o-Tolyl (2-methylphenyl) in the target compound provides steric bulk and moderate electron-donating effects, whereas 3-nitrophenyl () introduces strong electron-withdrawing properties, possibly reducing metabolic stability.

- 2-ethoxyphenyl () adds polarity via the ethoxy group, which may improve aqueous solubility compared to o-tolyl.

Sulfonamide Modifications :

- Replacement of methanesulfonamide with ethanesulfonamide () slightly increases hydrophobicity, which might alter pharmacokinetics.

Pharmacological Potential

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs

*Estimated based on structural similarity.

Notable Trends:

Biologische Aktivität

Chemical Structure and Properties

The molecular formula of N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be represented as:

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 345.45 g/mol

This compound features a pyrazole ring, which is known for its diverse biological activities including anti-inflammatory and anticancer properties. The presence of the methanesulfonamide group enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds with pyrazole moieties have been shown to induce apoptosis in cancer cells through various mechanisms such as reactive oxygen species (ROS) generation and caspase activation pathways.

Case Study : A study on a related pyrazole derivative indicated that it induced significant cytotoxicity in hepatoma cells by increasing ROS levels and disrupting mitochondrial membrane potential (MMP), leading to cell death via a caspase-dependent pathway . This suggests that N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may exhibit similar mechanisms.

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented. Compounds with methanesulfonamide groups have shown effectiveness against various bacterial strains.

Research Findings : In vitro studies demonstrated that sulfonamide derivatives inhibited bacterial growth by interfering with folate synthesis pathways, essential for bacterial proliferation. The structure of N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suggests it may possess similar antimicrobial properties due to its structural analogies with known active compounds .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Pyrazole derivatives often act as inhibitors of various enzymes involved in cancer progression and inflammation.

Mechanism of Action : The compound may inhibit specific kinases or other enzymes that are crucial for tumor cell survival or inflammatory responses. For instance, enzyme assays could reveal its binding affinity and inhibitory kinetics against targets like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory processes.

Data Table: Summary of Biological Activities

Q & A

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Advanced synthetic techniques such as microwave-assisted synthesis and continuous flow chemistry enhance reaction efficiency by enabling precise control over temperature and reaction time, minimizing side products. For example, microwave irradiation accelerates cyclization steps in pyrazole core formation, while flow chemistry ensures scalability and reproducibility. Monitoring intermediates via HPLC (for purity) and NMR spectroscopy (for structural confirmation) at each synthetic stage is critical. Additionally, optimizing protecting group strategies for the sulfonamide moiety can prevent unwanted side reactions .

What methodologies resolve contradictions in crystallographic data for this compound?

Discrepancies in crystallographic data can be addressed using SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution). Key steps include:

- Re-examining data collection parameters (e.g., resolution, redundancy) to ensure high-quality datasets.

- Applying twin refinement protocols in SHELXL for twinned crystals.

- Cross-validating results with independent software (e.g., OLEX2) and leveraging high-resolution datasets (≤1.0 Å) to improve electron density maps. Hydrogen atom positioning via neutron diffraction may resolve ambiguities in complex cases .

How can computational docking studies inform biological target selection?

Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like enzymes or receptors. Focus on conserved binding pockets compatible with the compound’s sulfonamide and pyrazole motifs. Validate predictions by:

- Comparing docking scores (e.g., ≤−9.0 kcal/mol) with structurally similar antiviral candidates (e.g., ’s analogs).

- Correlating computational results with in vitro assays (e.g., enzyme inhibition, cellular uptake). This approach identifies promising targets for mechanistic studies .

What analytical methods characterize the compound’s electronic properties and reactivity?

- UV-Vis spectroscopy identifies π→π* and n→π* transitions, revealing charge-transfer capabilities.

- Density functional theory (DFT) at the B3LYP/6-31G* level models frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Solvatochromic studies in solvents like DMSO or chloroform assess polarity-dependent behavior, guiding reaction condition optimization (e.g., solvent choice for nucleophilic substitutions) .

How do substituent variations on the o-tolyl group impact bioactivity in SAR studies?

Systematic substitution (e.g., halogenation, methoxy groups) alters steric and electronic interactions with targets. Methodological strategies include:

- Quantitative SAR (QSAR) models using descriptors like logP and molar refractivity to quantify substituent effects.

- In vitro testing against reference compounds (e.g., trifluoromethyl analogs in ) to evaluate target engagement and metabolic stability.

- Molecular dynamics simulations to assess binding mode flexibility with modified substituents .

What experimental approaches validate the compound’s mechanism of action in biological systems?

- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics with target proteins.

- Kinetic assays (e.g., stopped-flow spectroscopy) measure enzymatic inhibition constants (Ki).

- CRISPR/Cas9-mediated gene knockout in cellular models confirms target specificity. Cross-referencing with proteomics data ensures off-target effects are minimized .

How can researchers address challenges in scaling up synthesis for preclinical studies?

- Process intensification (e.g., telescoped reactions) reduces intermediate isolation steps.

- Design of experiments (DoE) optimizes parameters like catalyst loading and solvent ratios.

- Quality-by-design (QbD) frameworks ensure reproducibility across batches. Analytical tools like LC-MS track impurities, ensuring compliance with regulatory standards .

What strategies mitigate instability of the dihydropyrazole ring under physiological conditions?

- Prodrug design (e.g., esterification of the sulfonamide group) enhances stability during absorption.

- pH-dependent formulation (e.g., enteric coatings) protects the core structure in acidic environments.

- Accelerated stability studies (40°C/75% RH) identify degradation pathways, guiding structural modifications (e.g., fluorination to block oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.